molecular formula C11H13NO3 B2378960 Ethyl [(2-methylphenyl)amino](oxo)acetate CAS No. 53117-14-9

Ethyl [(2-methylphenyl)amino](oxo)acetate

Cat. No.: B2378960
CAS No.: 53117-14-9
M. Wt: 207.229
InChI Key: OVFYTRYWFURUJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2-methylphenyl)aminoacetate is a chemical compound with the molecular formula C11H13NO3This compound is a white to off-white crystalline powder that is soluble in organic solvents. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (2-methylphenyl)aminoacetate can be synthesized through the reaction of ethyl chlorooxoacetate with o-toluidine. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the production of ethyl (2-methylphenyl)aminoacetate may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation techniques to achieve the desired purity levels .

Types of Reactions:

    Oxidation: Ethyl (2-methylphenyl)aminoacetate can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming ethyl (2-methylphenyl)aminoacetate.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed:

  • Oxidation products include oxo derivatives.
  • Reduction products include hydroxy derivatives.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Ethyl (2-methylphenyl)aminoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl (2-methylphenyl)aminoacetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .

Comparison with Similar Compounds

  • Ethyl 2-(2-methylanilino)-2-oxoacetate
  • Ethyl oxo (2-toluidino)acetate
  • Acetic acid, 2-[(2-methylphenyl)amino]-2-oxo-, ethyl ester

Uniqueness: Ethyl (2-methylphenyl)aminoacetate is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its solubility in organic solvents and crystalline nature make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

ethyl 2-(2-methylanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-3-15-11(14)10(13)12-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFYTRYWFURUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.